![molecular formula C13H16BrNO3S B2799025 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide CAS No. 2176201-78-6](/img/structure/B2799025.png)
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide
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Description
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In
Scientific Research Applications
Gastroprotective Agents
Compounds with sulfonamide groups, similar to "2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide," have been studied for their gastroprotective properties. For instance, ebrotidine, a compound with a sulfonamide group, demonstrates significant potential in treating ulcer diseases due to its ability to enhance mucosal repair and maintain mucosal integrity without relying on endogenous prostaglandin generation. Its unique mechanism involves enhancing the synthesis and secretion of mucins and phospholipids, crucial for the protective qualities of mucus gel (Slomiany, Piotrowski, & Slomiany, 1997).
Mucoactive Agents in Respiratory Diseases
Another area of application for structurally related compounds is as mucoactive agents in treating respiratory diseases. Ambroxol, for example, has been used extensively to manage acute and chronic respiratory conditions. Its efficacy is notable across all ages, including pediatric patients, demonstrating a well-tolerated profile. Ambroxol's mechanism extends beyond mucus secretion modulation, encompassing antioxidant, anti-inflammatory, and local anesthetic effects, which can significantly benefit respiratory disorder treatments (Kantar, Klimek, Cazan, Sperl, Sent, & Mesquita, 2020).
Synthesis of Bioactive Molecules
Compounds with bromine and sulfonamide functional groups are pivotal in synthesizing various bioactive molecules. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory and analgesic materials, showcases the importance of brominated compounds in drug synthesis. These compounds' synthetic versatility makes them valuable in creating new pharmacologically active molecules (Qiu, Gu, Zhang, & Xu, 2009).
Carbonic Anhydrase Inhibitors
Sulfonamide-based compounds, including those with benzene rings, are extensively researched for their inhibitory effects on carbonic anhydrases. This enzyme's modulation is crucial in treating various conditions, such as glaucoma, edema, and epilepsy. The structure-activity relationship studies of these inhibitors highlight the sulfonamide group's critical role in their potency and specificity (Gupta, 2003).
properties
IUPAC Name |
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMKYYWOQMUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide |
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